molecular formula C16H15N3O2 B2426630 N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide CAS No. 862488-30-0

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide

Cat. No.: B2426630
CAS No.: 862488-30-0
M. Wt: 281.315
InChI Key: POEBMTFYTVUILJ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide has several scientific research applications:

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide typically involves the reaction of 2-chloromethylbenzimidazole with 3-methoxybenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
  • N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide
  • 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-4-methoxybenzaldehyde

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)16(20)17-10-15-18-13-7-2-3-8-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEBMTFYTVUILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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